N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide
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Overview
Description
N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide: is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Coupling with Phenyl Derivatives: The oxadiazole intermediate is then coupled with a phenyl derivative, such as 4-methylphenyl, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Acylation: The final step involves the acylation of the coupled product with phenoxyacetic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and oxadiazole rings, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, converting it into amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is being studied as a potential lead compound for the development of new therapeutic agents.
Materials Science: Due to its unique structural features, the compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Agrochemicals: The compound has shown potential as a pesticide or herbicide, providing an alternative to traditional agrochemicals with improved environmental profiles.
Mechanism of Action
The mechanism of action of N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as cell signaling and metabolism.
Pathways Involved: It modulates pathways related to oxidative stress, inflammation, and cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide
- N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide
- N-{4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide
Uniqueness
N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide stands out due to its specific substitution pattern, which imparts unique electronic and steric properties
Properties
IUPAC Name |
N-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-16-7-9-17(10-8-16)22-25-23(29-26-22)18-11-13-19(14-12-18)24-21(27)15-28-20-5-3-2-4-6-20/h2-14H,15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UABDLTZEQQJUBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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